VUF-5574

描述

Overview of Adenosine (B11128) Receptors (ARs) and Their Subtypes (A1, A2A, A2B, A3)

Adenosine receptors are a class of GPCRs that mediate the diverse effects of adenosine throughout the body. Four distinct subtypes have been identified: A₁, A₂A, A₂B, and A₃. e-century.ustandfonline.comresearchgate.net These receptors are found on the cell surface and are coupled to different G proteins, leading to varied intracellular signaling pathways. e-century.ustandfonline.comresearchgate.net A₁ and A₃ receptors are typically coupled to Gᵢ/G₀ proteins, which generally inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. e-century.ustandfonline.comresearchgate.netnih.gov In contrast, A₂A and A₂B receptors are primarily coupled to Gₛ proteins, which stimulate adenylyl cyclase, resulting in increased cAMP levels. e-century.ustandfonline.comresearchgate.netnih.gov All four subtypes can also couple to other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. nih.gov

Physiological and Pathophysiological Roles of Adenosine Signaling

Adenosine signaling is involved in a wide array of physiological functions, including the regulation of neurotransmitter release, neuronal excitability, heart rate and contractility, blood flow, platelet aggregation, inflammation, immune responses, wound healing, and metabolic processes. frontiersin.org Adenosine levels in tissues can vary significantly depending on the metabolic state and the presence of stress or injury, acting as a local modulator with generally cytoprotective functions. nih.govnih.gov

In the central nervous system, adenosine acts as a neuromodulator, influencing various neurotransmitter systems. mdpi.comnih.govnih.gov A₁ receptors primarily mediate inhibitory effects, reducing neuronal activity and neurotransmitter release, while A₂A receptors are generally associated with facilitating actions. mdpi.comnih.gov Adenosine is involved in processes such as sleep regulation, motor function, learning, and memory. nih.govfrontiersin.org

Under pathophysiological conditions, adenosine signaling plays complex roles in various diseases, including neurodegenerative disorders, inflammatory conditions, cardiovascular diseases, and cancer. e-century.usnih.govfrontiersin.orgfrontiersin.org For instance, adenosine is involved in stroke and epilepsy. nih.govfrontiersin.org Extracellular adenosine levels can increase significantly during conditions of cellular stress or hypoxia. nih.govfrontiersin.org

Therapeutic Significance of Adenosine Receptor Modulation

Given their widespread involvement in physiological and pathological processes, adenosine receptors represent promising therapeutic targets for a diverse range of conditions. e-century.usnih.govfrontiersin.orgpatsnap.com Modulating the activity of specific AR subtypes with selective agonists or antagonists can potentially restore balance in altered signaling pathways. mdpi.com

For example, A₁ receptor agonists have been explored for conditions like renal failure, arrhythmias, and myocardial ischemia, while A₁ antagonists have been considered for kidney protection. e-century.ustandfonline.com A₂A receptor modulation is being investigated for Parkinson's disease and cancer immunotherapy. e-century.us A₂B receptors have been linked to asthma and diabetes. e-century.us The A₃ receptor is considered a promising target for autoimmune diseases, cancer, and inflammatory conditions. e-century.usfrontiersin.orgunife.it Despite the therapeutic potential, developing selective AR modulators without significant side effects has been challenging due to the widespread distribution and diverse functions of these receptors. nih.govmdpi.com

Identification and Characterization of VUF 5574 as a Research Tool

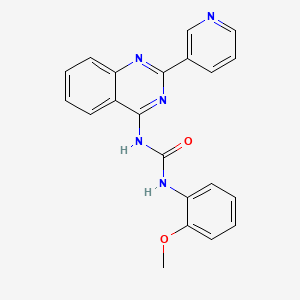

VUF 5574 is a chemical compound that has been identified and characterized as a selective antagonist of the adenosine A₃ receptor. scbt.comtocris.commedchemexpress.combiomol.com Its chemical name is N-(2-Methoxyphenyl)-N′-[2-(3-pyridinyl)-4-quinazolinyl]-urea. tocris.combiomol.comsigmaaldrich.com

VUF 5574 acts as a potent and selective competitive antagonist for the human adenosine A₃ receptor. tocris.commedchemexpress.combiomol.com Research indicates that it displays significantly higher selectivity for the A₃ receptor compared to the A₁ and A₂A subtypes. tocris.combiomol.com Specifically, it has been reported to show ≥ 2500-fold selectivity over A₁ and A₂A receptors. tocris.combiomol.com The compound's affinity for the recombinant human A₃ receptor has been reported with a Kᵢ value of 4.03 nM. medchemexpress.combiomol.com

As a research tool, VUF 5574 is valuable for investigating the specific roles of the A₃ receptor in various biological systems and pathological conditions. By blocking the activity of the A₃ receptor, researchers can delineate the downstream effects mediated solely through this subtype, helping to differentiate its functions from those of other AR subtypes.

Historical Context of Adenosine A3 Receptor Antagonist Development

The A₃ adenosine receptor was the last subtype to be discovered and characterized. nih.govunife.it Its discovery in the early 1990s spurred interest in developing selective ligands to understand its specific roles. nih.govunife.it Early efforts in adenosine receptor pharmacology often faced challenges in achieving high selectivity among the subtypes due to similarities in their binding sites. unife.itacs.org

The development of selective A₃ receptor antagonists, including compounds like VUF 5574, has been crucial for advancing research into the physiological and pathophysiological functions mediated by this receptor. iiarjournals.orgresearchgate.net These selective tools have allowed for more precise pharmacological studies in vitro and in vivo, helping to elucidate the potential therapeutic implications of targeting the A₃ receptor. iiarjournals.orgresearchgate.net The search for selective A₃ receptor ligands has intensified over the past decades as the understanding of the receptor's involvement in various therapeutic areas has expanded. researchgate.net

Importance of Selective Ligands in Receptor Research

Selective ligands are indispensable tools in receptor research. researchgate.netuni-regensburg.dewikipedia.orgbohrium.com Receptors, particularly GPCRs like adenosine receptors, often belong to families with multiple subtypes that can bind the same endogenous ligand (adenosine, in this case). acs.orgwikipedia.org Non-selective ligands can interact with multiple receptor subtypes, making it difficult to attribute observed biological effects to a specific receptor. wikipedia.org This lack of specificity can lead to confounding results in experimental settings and can also contribute to unwanted side effects in a therapeutic context. wikipedia.org

Selective ligands, by preferentially binding to a single receptor subtype at relevant concentrations, allow researchers to isolate and study the functions and signaling pathways mediated by that specific receptor. acs.orgresearchgate.netuni-regensburg.de This is crucial for understanding the intricate roles of individual receptor subtypes in complex biological systems and for identifying potential therapeutic targets with minimized off-target effects. researchgate.netbohrium.com The development and use of selective antagonists like VUF 5574 for the A₃ receptor have been fundamental in advancing our understanding of A₃ receptor pharmacology and its potential as a drug target. iiarjournals.orgresearchgate.net

Data Table: VUF 5574 Receptor Binding Affinity

| Receptor Subtype | Kᵢ (nM) (Recombinant Human Receptor) | Selectivity vs A₃ |

| A₃ | 4.03 medchemexpress.combiomol.com | - |

| A₁ | - | ≥ 2500-fold tocris.combiomol.com |

| A₂A | - | ≥ 2500-fold tocris.combiomol.com |

Structure

3D Structure

属性

IUPAC Name |

1-(2-methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O2/c1-28-18-11-5-4-10-17(18)24-21(27)26-20-15-8-2-3-9-16(15)23-19(25-20)14-7-6-12-22-13-14/h2-13H,1H3,(H2,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAFEJSZTVWUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398737 | |

| Record name | VUF 5574 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280570-45-8 | |

| Record name | VUF 5574 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Pharmacology of Vuf 5574

Adenosine (B11128) A3 Receptor Affinity and Selectivity Profile

VUF 5574 demonstrates high affinity and significant selectivity for the adenosine A3 receptor compared to other adenosine receptor subtypes.

Binding Affinity (Ki) for Recombinant Human Adenosine A3 Receptor

VUF 5574 exhibits a high binding affinity for the recombinant human adenosine A3 receptor. The reported Ki value for VUF 5574 at this receptor is 4.03 nM probechem.combiomol.commedchemexpress.combiocompare.comcaymanchem.comunife.itmedchemexpress.com. Another source indicates a Ki of 4 nM for the human A3 receptor tocris.comambeed.cnambeed.cn.

Selectivity Ratios Against Adenosine A1 and A2A Receptors

A key feature of VUF 5574 is its notable selectivity profile. It displays significant selectivity over adenosine A1 and A2A receptors tocris.combiomol.combiocompare.comcaymanchem.com. VUF 5574 shows ≥ 2500-fold selectivity over A1 and A2A receptors tocris.combiomol.combiocompare.comcaymanchem.com. One source specifically mentions over 2400-fold selectivity versus A1 unife.it.

Table 1: Adenosine Receptor Binding Affinity and Selectivity of VUF 5574

| Receptor Subtype | Binding Affinity (Ki) (nM) | Selectivity Ratio (vs A3) | Source |

| Human Adenosine A3 | 4.03 | 1 | probechem.combiomol.commedchemexpress.combiocompare.comcaymanchem.comunife.itmedchemexpress.com |

| Human Adenosine A3 | 4 | 1 | tocris.comambeed.cnambeed.cn |

| Human Adenosine A1 | > 2500-fold lower affinity | ≥ 2500 | tocris.combiomol.combiocompare.comcaymanchem.com |

| Human Adenosine A2A | > 2500-fold lower affinity | ≥ 2500 | tocris.combiomol.combiocompare.comcaymanchem.com |

| Human Adenosine A1 | > 2400-fold lower affinity | > 2400 | unife.it |

Competitive Antagonism Mechanisms at the Adenosine A3 Receptor

VUF 5574 functions as a competitive antagonist at the human adenosine A3 receptor tocris.comambeed.cnambeed.cn. Competitive antagonists bind to the same site as the endogenous ligand (adenosine) and block its effects medchemexpress.com. Studies have shown that VUF 5574 can inhibit adenosine-induced effects, such as the phosphorylation of ERK1/2 in isolated porcine coronary artery smooth muscle cells biomol.combiocompare.comcaymanchem.com.

Receptor Interaction Dynamics and Conformational Modulation

VUF 5574's interaction with the A3 receptor involves specific dynamics and influences the receptor's conformation.

Stabilization of Receptor Conformations Through Specific Interactions

VUF 5574 is distinguished by its unique ability to stabilize receptor conformations scbt.com. This stabilization is suggested to occur through specific electrostatic interactions scbt.com. Ligand binding to a receptor can induce conformational changes, and the stability of these conformations is crucial for receptor function and downstream signaling openaccessjournals.comnih.govnih.govnih.govresearchgate.net.

Influence on Receptor Binding Pocket Arrangement and Dynamics

The binding of VUF 5574 promotes a unique binding pocket arrangement that influences receptor dynamics scbt.com. The dynamics of protein binding pockets are critical for their interaction specificity and can involve changes in shape and size sci-hub.st. The interaction kinetics of VUF 5574 reveal a slow dissociation rate, which allows for prolonged receptor occupancy and modulation of intracellular signaling cascades scbt.com. This slow dissociation rate can be influenced by the stability of the ligand-receptor complex and potential conformational adjustments upon binding nottingham.ac.uk.

Kinetic Profile: Dissociation Rates and Prolonged Receptor Occupancy

The kinetic profile of a receptor antagonist, including its association and dissociation rates, can significantly influence its pharmacological activity and the duration of receptor occupancy. nih.govnih.gov VUF 5574 is characterized by a slow dissociation rate from the adenosine A3 receptor. scbt.comjnjmedicalconnect.com This slow dissociation contributes to prolonged receptor occupancy, which can lead to sustained modulation of intracellular signaling cascades and ultimately affect cellular behavior. scbt.com While specific quantitative data for VUF 5574's dissociation rate (k_off) and receptor occupancy half-life (ROt½) were not directly found in the search results, the description of its "slow dissociation rate" and "prolonged receptor occupancy" aligns with the concept that such kinetic properties can differentiate antagonists and influence their effectiveness, particularly in conditions where endogenous agonist concentrations might be high. nih.govjnjmedicalconnect.com

Downstream Signaling Pathways and Cellular Responses

VUF 5574, as an A3AR antagonist, influences various downstream signaling pathways and cellular responses by blocking the effects mediated through this receptor.

Modulation of Cyclic AMP (cAMP) Production

Adenosine receptors, including the A3AR, are G protein-coupled receptors that can modulate adenylyl cyclase activity, thereby affecting intracellular cyclic AMP (cAMP) levels. physiology.orgunife.it Activation of A3AR is typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP production. medchemexpress.comunife.it As an A3AR antagonist, VUF 5574 can counteract the inhibitory effect of A3AR agonists on cAMP production. Studies in Chinese hamster ovary (CHO) cells expressing the human A3AR have shown that VUF 5574 competitively antagonized the inhibition of cAMP production induced by N6-ethylcarboxamidoadenosine (NECA), an adenosine analog, with a pA2 value of 8.1. unife.it However, in other cell types like rat cardiac fibroblasts, VUF 5574 at 100 nM did not significantly affect NECA-induced cAMP accumulation, suggesting that NECA's effect in these cells might be mediated predominantly through other adenosine receptor subtypes. physiology.orgnih.gov

Regulation of ERK1/2 Phosphorylation

The extracellular signal-regulated kinases 1/2 (ERK1/2) are key components of the MAPK signaling pathway, involved in various cellular processes including proliferation, differentiation, and survival. ahajournals.org Adenosine receptor activation can influence ERK1/2 phosphorylation. VUF 5574 at a concentration of 100 nM has been shown to decrease the phosphorylation of ERK1/2 induced by adenosine in isolated porcine coronary artery smooth muscle cells. caymanchem.combiocompare.combiomol.com This suggests that in these cells, adenosine-induced ERK1/2 phosphorylation is at least partially mediated through the activation of A3AR, and VUF 5574 can block this effect.

Involvement in PI3K/MAPKs/NFκB Signaling Cascades

The phosphoinositide 3-kinase (PI3K), mitogen-activated protein kinases (MAPKs), and nuclear factor-kappa B (NFκB) signaling pathways are interconnected cascades that play critical roles in inflammation, cell survival, and proliferation. frontiersin.orgmdpi.com There is evidence suggesting the involvement of A3AR signaling in these pathways. Central A3ARs have been implicated in counteracting cholinergic defenses against cardiovascular and neuroinflammatory derangements in sepsis, and this counteraction appears to be mediated, at least in part, through the PI3K/MAPK pathway. nih.govresearchgate.net While the precise mechanisms by which VUF 5574 interacts with these cascades can be complex and context-dependent, its action as an A3AR antagonist can modulate signaling events within these pathways. For instance, studies suggest that central PI3K/MAPK/TNFα signaling is involved in the A3AR-mediated counteraction of ameliorative actions in sepsis. nih.gov

Effects on Pro-inflammatory Mediator Release and Cytokine Expression

Pro-inflammatory mediators and cytokines, such as IL-1, IL-6, and TNF-α, are crucial components of the inflammatory response. sinobiological.comthermofisher.commdpi.com Adenosine receptors, including A3AR, can influence the release of these factors. While some studies indicate a pro-inflammatory role for A2B receptors in certain contexts plos.org, the role of A3AR in inflammation is complex and can vary depending on the cell type and experimental conditions. Research suggests that inhibiting the PI3K/mTOR signaling axis, which can be influenced by adenosine receptor signaling, may decrease NFκB and pro-inflammatory cytokine levels. mdpi.com Although direct evidence detailing VUF 5574's specific effects on the release of a wide range of pro-inflammatory mediators and cytokine expression was not extensively found, its role as an A3AR antagonist implies potential modulation of inflammatory responses mediated through this receptor.

Impact on Cellular Proliferation and DNA Synthesis

Cellular proliferation and DNA synthesis are fundamental processes regulated by various signaling pathways, including those modulated by adenosine receptors. nih.govnih.govahajournals.org Studies investigating the effects of adenosine and its receptor subtypes on cell proliferation have yielded context-dependent results. In human coronary artery smooth muscle cells and glomerular mesangial cells, adenosine and cyclic AMP analogs have been shown to inhibit DNA synthesis and cell proliferation, primarily through A2B receptors. nih.govnih.govahajournals.orgphysiology.org Importantly, in these studies, VUF 5574 (at concentrations up to 100 nM or 0.1 μmol/L) did not block the inhibitory effects of adenosine or cAMP analogs on DNA synthesis and cell proliferation. nih.govnih.govahajournals.orgphysiology.org This suggests that in these specific cell types and under the tested conditions, A3AR does not play a significant role in mediating the observed anti-proliferative effects, and consequently, its antagonism by VUF 5574 does not impact these processes. nih.govahajournals.orgphysiology.org

Influence on Oxidative Damage and Apoptotic Pathways

VUF 5574 is a chemical compound that has been investigated for its pharmacological effects, particularly in the context of adenosine receptors. It is characterized as a potent and selective antagonist of the adenosine A3 receptor (A3AR). cenmed.commedchemexpress.commedchemexpress.comfrontiersin.orgnih.gov Research indicates a complex interplay between adenosine receptors, oxidative stress, and apoptotic pathways, and VUF 5574, as an A3AR antagonist, plays a role in modulating these processes in various cellular contexts.

Studies have explored the influence of VUF 5574 on oxidative damage. In one study involving neutrophils, VUF 5574 was shown to counter the anti-oxidative effect of S100A8 and S100A9, proteins known to inhibit neutrophil oxidative metabolism in vitro. nih.gov This suggests that A3AR blockade by VUF 5574 can influence the oxidative burst in immune cells. Another study utilizing a paraquat-induced oxidative stress model in PC12 cells investigated the effects of various adenosine receptor antagonists, including VUF 5574. nih.govresearchgate.net The findings indicated that while adenosine pretreatment attenuated the cytotoxic effect of paraquat (B189505), A2B and A3 adenosine receptor antagonists, such as VUF 5574, increased paraquat-induced oxidative damage. nih.govresearchgate.net This highlights a potential differential role of adenosine receptor subtypes in modulating oxidative stress responses, where A3AR blockade may exacerbate damage in certain contexts.

The involvement of VUF 5574 in apoptotic pathways has also been examined. Research on human coronary smooth muscle cells demonstrated that while an A3 receptor agonist increased proliferation, these effects were blocked by VUF 5574. bch.ro This suggests that A3AR activation can influence cell growth pathways, and its antagonism by VUF 5574 can counteract these effects. Furthermore, in the context of sepsis in rats, central A3AR blockade by VUF 5574 was found to abolish sepsis-induced reductions in heart rate variability and sympathovagal imbalance. frontiersin.orgnih.gov This study also investigated the role of inflammatory and oxidative molecules, such as NFκB and NOX2, in the interaction between A3AR and nicotine (B1678760), an effect that VUF 5574 influenced. frontiersin.orgnih.gov While this research primarily focused on cardiovascular effects and neuroinflammation, it indirectly points to the modulation of pathways that can intersect with apoptotic processes, given the known links between inflammation, oxidative stress, and apoptosis.

The dual nature of A3AR activation, which can lead to cell proliferation and survival in some cases while triggering cytostatic and apoptotic pathways in others, underscores the complex role of this receptor subtype. researchgate.net As an A3AR antagonist, VUF 5574's influence on apoptotic pathways appears to be context-dependent, often counteracting the effects mediated by A3AR activation. bch.ro

Preclinical Pharmacological Investigations of Vuf 5574

In Vitro Studies in Cellular Models

Preclinical research has employed diverse cell models to investigate the effects of VUF 5574, primarily focusing on its role as an A3 receptor antagonist in modulating cellular responses under different conditions.

Studies in Neuronal Cell Lines (e.g., PC12, N2a Cells)

Neuronal cell lines such as PC12 (derived from rat adrenal medulla pheochromocytoma) and N2a (mouse neuroblastoma cells) are commonly used in neurotoxicity research. wikipedia.orgfishersci.ca VUF 5574 has been utilized in studies involving these cell types, as well as in cultured dorsal root ganglion (DRG) neurons and rat hippocampal slices, to understand the involvement of A3 receptors in neuronal function and protection under stress. flybase.orgfishersci.caherts.ac.ukuni.lufishersci.com

Studies investigating the potential neuroprotective effects of natural compounds against glutamate-induced oxidative stress in PC12 and N2a cells have employed VUF 5574 (at a concentration of 1 µM) as a tool to probe the involvement of A3 receptors. wikipedia.org In this context, where Ferula gummosa extract demonstrated protective effects against glutamate (B1630785) toxicity by increasing cell viability and decreasing oxidative stress parameters, VUF 5574 was used to determine if these beneficial effects were mediated through A3 receptors. wikipedia.org While the direct effect of VUF 5574 alone on glutamate-induced cytotoxicity was not the primary focus of these studies, its application highlights the investigation into A3 receptor involvement in this process.

In a model of oxidative stress induced by paraquat (B189505) in adenosine-pretreated PC12 cells, VUF 5574 (at a concentration of 10 µM) was found to increase paraquat-induced oxidative damage. fishersci.cafishersci.com This suggests that, under these specific conditions involving adenosine (B11128) pretreatment and paraquat exposure, blocking A3 receptors with VUF 5574 exacerbated the oxidative insult. fishersci.cafishersci.com

| Cell Model | Stress Condition | Compound(s) Used | VUF 5574 Concentration | Observed Effect of VUF 5574 (as A3 Antagonist) | Source |

| PC12, N2a | Glutamate-induced oxidative stress | Ferula gummosa extract, VUF 5574 | 1 µM | Used to investigate A3 receptor involvement in extract's protection. | wikipedia.org |

| PC12 | Paraquat + Adenosine pretreatment | Adenosine, VUF 5574, other AR antagonists | 10 µM | Increased paraquat-induced oxidative damage. | fishersci.cafishersci.com |

In studies using rat hippocampal slices subjected to oxygen-glucose deprivation (OGD), a model of ischemia, VUF 5574 (at concentrations of 100 nM or 1 µM) was observed to increase the reduction in the amplitude of field excitatory postsynaptic potentials (EPSPs) caused by OGD. flybase.org A decrease in EPSP amplitude is indicative of impaired synaptic function and neuronal health under stress. Furthermore, in the context of investigating the neuroprotective effect of Persea major extract against OGD in hippocampal slices, VUF 5574 (1 µM) counteracted the protective effect of the extract, suggesting that blocking A3 receptors was detrimental to neuronal function and viability under OGD in this experimental setup. uni.lu

| Cell Model | Stress Condition | Compound(s) Used | VUF 5574 Concentration | Observed Effect of VUF 5574 (as A3 Antagonist) | Source |

| PC12 | Paraquat + Adenosine pretreatment | Adenosine, VUF 5574, other AR antagonists | 10 µM | Increased paraquat-induced oxidative damage, likely contributing to decreased viability under these conditions. | fishersci.cafishersci.com |

| Rat Hippocampal Slices | Oxygen-Glucose Deprivation | VUF 5574 | 100 nM, 1 µM | Increased OGD-induced reductions in EPSP amplitude (impaired neuronal function/viability). | flybase.orguni.lu |

| Rat Hippocampal Slices | Oxygen-Glucose Deprivation | Persea major extract, VUF 5574 | 1 µM | Counteracted the neuroprotective effect of the extract. | uni.lu |

Studies in Cardiovascular Cell Models (e.g., Porcine Coronary Artery Smooth Muscle Cells)

VUF 5574 has been investigated in cardiovascular cell models, including isolated porcine coronary artery smooth muscle cells and human coronary artery smooth muscle cells (HCASMCs). In isolated porcine coronary artery smooth muscle cells, VUF 5574 (at a concentration of 100 nM) was shown to decrease the phosphorylation of ERK1/2 induced by adenosine. flybase.org

Studies in HCASMCs have explored the role of adenosine receptors, including A3, in regulating cell proliferation and migration. VUF 5574 (at a concentration of 100 nM) was used as a selective A3 receptor antagonist in these studies. wikidata.orgresearchgate.netcore.ac.uk The findings indicated that VUF 5574 did not block the inhibitory effects of adenosine and its metabolites on HCASMC proliferation or migration. wikidata.orgresearchgate.netcore.ac.uk This suggests that A3 receptors are not the primary mediators of these specific antiproliferative and anti-migratory effects of adenosine in human coronary artery smooth muscle cells. Similar observations were made in studies using rat aortic vascular smooth muscle cells (AVSMCs), where VUF 5574 (0.1 µmol/l) did not antagonize the antiproliferative effects of 2',3'-cAMP or its metabolites. core.ac.uk Furthermore, in human progenitor smooth muscle cells (P-SMCs), VUF 5574 did not abrogate the inhibitory effects of endogenous adenosine on cell growth and migration, further supporting a limited role for A3 receptors in these processes in these specific human smooth muscle cell types. wikipedia.orgwikipedia.orgbio-techne.com

| Cell Model | Stimulus/Condition | Compound(s) Used | VUF 5574 Concentration | Observed Effect of VUF 5574 (as A3 Antagonist) | Source |

| Porcine Coronary Artery Smooth Muscle Cells | Adenosine-induced ERK1/2 phosphorylation | Adenosine, VUF 5574 | 100 nM | Decreased adenosine-induced ERK1/2 phosphorylation. | flybase.org |

| Human Coronary Artery Smooth Muscle Cells | Adenosine/metabolite-induced inhibition of proliferation/migration | Adenosine/metabolites, VUF 5574, other AR antagonists | 100 nM | Did not block the inhibitory effects. | wikidata.orgresearchgate.netcore.ac.uk |

| Rat Aortic Vascular Smooth Muscle Cells | 2',3'-cAMP/metabolite-induced inhibition of proliferation | 2',3'-cAMP/metabolites, VUF 5574, other AR antagonists | 0.1 µmol/l | Did not antagonize the inhibitory effects. | core.ac.uk |

| Human Progenitor Smooth Muscle Cells | Endogenous adenosine-induced inhibition of growth/migration | Endogenous adenosine (EHNA+IDO), VUF 5574, other AR antagonists | Not specified (used as selective A3 antagonist) | Did not abrogate the inhibitory effects. | wikipedia.orgwikipedia.orgbio-techne.com |

Studies in Immune Cell Models (e.g., Human Mast Cells)

VUF 5574 has also been employed as an adenosine receptor antagonist in studies involving human mast cells, a type of immune cell involved in allergic and inflammatory responses. tocris.com Research indicates that A3 receptors play a role in activating mast cells and potentiating antigen-induced activation, particularly in murine mast cells. tocris.com Furthermore, activation of the A3R in human mast cells can stimulate multiple signaling pathways, including those mediated by Gi3 proteins, leading to the upregulation of inflammatory mediators such as cytokines, chemokines, and growth factors. researchgate.net While specific detailed findings on the direct effects of VUF 5574 in human mast cells regarding these pathways were not extensively detailed in the provided information, its use as an A3 antagonist in such studies underscores the investigation into the role of A3 receptors in mast cell function and inflammation. tocris.com

| Cell Model | Condition/Stimulus | Compound(s) Used | VUF 5574 Concentration | Observed Effect of VUF 5574 (as A3 Antagonist) | Source |

| Human Mast Cells | Investigation of adenosine receptor involvement | Adenosine, VUF 5574, other AR antagonists | Not specified | Used as an A3 receptor antagonist in experiments. | tocris.com |

| Murine Mast Cells | Adenosine/Antigen-induced activation | Adenosine, Antigen | Not applicable (A3R role studied) | A3 receptors involved in activation and potentiation. | tocris.com |

| Human Mast Cells | A3R-mediated signaling and inflammatory mediator release | Endogenous adenosine (after T cell contact) | Not specified (A3R role studied) | A3R activation stimulates Gi3-mediated pathways leading to upregulation of inflammatory mediators. | researchgate.net |

Studies in Renal Cell Models (e.g., Glomerular Mesangial Cells)

Adenosine signaling plays a role in renal physiology, and adenosine receptors are expressed in various kidney cells, including glomerular mesangial cells (GMCs). nih.govnih.gov Studies have explored the involvement of adenosine pathways in processes relevant to renal function and disease.

Effects on Cell Growth Inhibition

Research into the effects of adenosine-related compounds on glomerular mesangial cell proliferation indicates that certain adenosine pathways can influence cell growth. For instance, extracellular 2',3'-cAMP has been shown to inhibit the proliferation of GMCs, a process mediated, at least in part, by A2B adenosine receptors. nih.gov While VUF 5574 is known as a selective adenosine A3 receptor antagonist and has been used in studies involving renal cells and adenosine pathways, the provided information does not explicitly detail studies demonstrating a direct inhibitory effect of VUF 5574 specifically on glomerular mesangial cell growth. nih.gov

Interactions with cAMP-Adenosine Pathways

Adenosine receptors are G protein-coupled receptors that can interact with cellular signaling pathways, including those involving cyclic adenosine monophosphate (cAMP). mdpi.com The extracellular cAMP-adenosine pathway is recognized in renal physiology, where enzymes convert extracellular cAMP to adenosine, which can then activate adenosine receptors. nih.govnih.gov While studies in other cell types, such as cardiac myocytes and fibroblasts, have utilized VUF 5574 as a tool to investigate the role of A3 receptors in cAMP signaling pathways nih.govresearchgate.netresearchgate.net, the specific interactions of VUF 5574 with cAMP-adenosine pathways directly within glomerular mesangial cells are not extensively detailed in the immediately available information. In cardiac cells, VUF 5574, as an A3 antagonist, did not block the effects of exogenous cAMP on intracellular cAMP formation in contexts where A1, A2A, or A2B receptors were the primary mediators. nih.govresearchgate.netresearchgate.net

In Vivo Pharmacological Studies in Animal Models

VUF 5574 has been evaluated in in vivo animal models to understand its pharmacological effects in a more complex biological setting. caymanchem.combiomol.combiocompare.comnih.govphysiology.org

Models of Ischemia and Neuroprotection

Given the role of adenosine signaling in the central nervous system and in response to ischemic conditions, VUF 5574 has been investigated in models of ischemia and potential neuroprotection. caymanchem.combiomol.combiocompare.comnih.govevitachem.com

Rat Hippocampal Slice Models of Oxygen-Glucose Deprivation

A commonly used in vitro model to study the effects of ischemia on neuronal function is the oxygen-glucose deprivation (OGD) model using rat hippocampal slices. nih.gov This model mimics key aspects of ischemic stroke by depriving the tissue of essential oxygen and glucose, leading to neuronal dysfunction and damage. VUF 5574 has been employed in this model to investigate the role of adenosine A3 receptors during ischemic-like conditions. caymanchem.combiomol.combiocompare.comnih.govevitachem.com

Models of Systemic Inflammation and Sepsis

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to systemic inflammation and organ dysfunction frontiersin.orguvsq.frnih.gov. Preclinical models of sepsis are utilized to understand the underlying mechanisms and evaluate potential therapeutic interventions sbmt.org.br.

Modulation of Cardiovascular and Autonomic Dysfunctions

Sepsis is associated with significant cardiovascular and autonomic dysfunctions, including hypotension and altered heart rate variability (HRV) frontiersin.orgindexcopernicus.commdpi.com. Research using a cecal ligation and puncture (CLP) model of sepsis in rats has investigated the role of central adenosine A3 receptors in these aberrations and their interaction with the cholinergic anti-inflammatory pathway frontiersin.org.

Influence on Neuroinflammatory Sequelae

Neuroinflammation is a significant component of sepsis-associated encephalopathy (SAE), contributing to neuronal damage and long-term cognitive impairment in sepsis survivors frontiersin.orgresearchgate.netnih.govd-nb.info. Studies have explored the influence of central adenosine A3 receptors on neuroinflammatory processes in the context of sepsis frontiersin.org.

In the CLP rat model, the selective A3AR agonist IB-MECA abolished the nicotine-mediated downregulation of NFκB and NOX2 expression in the rostral ventrolateral medullary areas (RVLM) of the brainstem of septic rats frontiersin.org. NFκB and NOX2 are key players in inflammatory signaling pathways frontiersin.org. The inhibitory actions of IB-MECA on nicotine (B1678760) responses were dependent on the activation of the PI3K/MAPKs pathway, as these effects disappeared after intracisternal administration of inhibitors for MAPK-ERK, MAPK-JNK, and PI3K frontiersin.org. Furthermore, inhibition of TNFα eliminated the IB-MECA-induced increases in RVLM-NFκB expression frontiersin.org. These results indicate that central A3AR activation, potentially through the PI3K/MAPKs/NFκB signaling cascade, contributes to the neuroinflammatory response in sepsis and counteracts the anti-inflammatory effects of cholinergic activation frontiersin.org. While VUF 5574's direct impact on neuroinflammatory markers was not explicitly detailed in the same context as IB-MECA's pro-inflammatory effects in the provided information, its action as an A3AR antagonist suggests a potential to mitigate these neuroinflammatory sequelae by blocking the effects mediated by A3AR activation.

Cardiovascular System Studies

Beyond the context of sepsis, VUF 5574 has been investigated for its effects on the cardiovascular system, particularly concerning heart rate regulation and renal sympathetic neurotransmission.

Effects on Heart Rate Regulation

Adenosine receptors, including A3ARs, play roles in regulating cardiovascular function wikipedia.orgunife.it. Preclinical studies have examined the effects of VUF 5574 on heart rate. Intracisternal administration of VUF 5574 (2 µg) has been shown to reduce sodium nitroprusside-induced heart rate increases in rats caymanchem.com. This suggests a central action of VUF 5574 in modulating heart rate responses, potentially by influencing autonomic outflow.

Therapeutic Implications and Disease Contexts for Adenosine A3 Receptor Modulation

Neurodegenerative and Ischemic Conditions

Adenosine (B11128) receptors, including the A3 subtype, are expressed in different cell types within the nervous system and are considered potential modulators of plastic changes relevant to neurodegeneration in conditions such as stroke, seizures, Alzheimer's disease, and Parkinson's disease frontiersin.org. While the role of A3AR in the brain can be complex, showing both protective and potentially deleterious effects depending on the context and timing, research continues to explore its therapeutic potential mdpi.comaging-us.com.

Potential Role in Glaucoma and Neuroprotection

Glaucoma, a leading cause of irreversible blindness characterized by optic nerve damage and retinal ganglion cell (RGC) death, is one area where A3AR modulation is being investigated for neuroprotective effects nih.govmdpi.com. Elevated intraocular pressure (IOP) is a major risk factor, but RGC loss can occur even with controlled IOP, highlighting the importance of neuroprotection mdpi.com. Adenosine and its receptors play roles in IOP modulation and retinal neuroprotection nih.gov. A3 receptor antagonists are suggested to lower IOP by preventing the activation of Cl(-) channels in ciliary non-pigmented epithelial cells nih.gov. Furthermore, activation of A3AR has shown neuroprotective effects on retinal cells, including RGCs, against excitotoxic insults and damage induced by transient retinal ischemia, partial optic nerve transection, and ocular hypertension in experimental models mdpi.com. A3AR activation has also been reported to stimulate neurite development in RGC cultures and axonal regeneration in animal models of optic nerve crush mdpi.com.

Mechanisms in Ischemic Brain Injury

During ischemic events, adenosine levels rise significantly, activating all adenosine receptor subtypes mdpi.com. While the A1 receptor is well-known for its neuroprotective role in brain ischemia by inhibiting glutamate (B1630785) release, the A3 receptor's role is more complex and has yielded controversial data in early studies mdpi.com. Some research suggested a protective effect, with A3R-deficient mice showing increased neurodegeneration in response to hypoxia mdpi.com. Activation of A3Rs in rat cortical neurons has been implicated in inhibiting excitatory neurotransmission, potentially contributing to adenosine-mediated neuroprotection during ischemia mdpi.com. A3AR activation has also been shown to reduce early brain injury by alleviating neuroinflammation after subarachnoid hemorrhage in elderly rats aging-us.com. The mechanisms may involve the receptor's expression in microglia and neurons, influencing neuronal injury and potentially exhibiting anti-neuroinflammatory roles aging-us.com.

Inflammatory and Immune Disorders

The A3 adenosine receptor is notably overexpressed in inflammatory cells and tissues, making it a promising target for the treatment of inflammatory and autoimmune diseases unife.ituconn.edunih.gov. A3AR activation is coupled to signaling pathways such as the inhibition of adenylyl cyclase and the regulation of mitogen-activated protein kinase (MAPK) pathways, leading to the modulation of transcription factors like NF-κB nih.govmdpi.comopenaccessjournals.com.

Relevance in Asthma and Other Inflammatory States

Elevated levels of adenosine are found in the airways of patients with asthma and chronic obstructive pulmonary disease (COPD), suggesting a role for adenosine signaling in these inflammatory airway diseases ersnet.orgersnet.org. While the role of different adenosine receptors in asthma is complex, there is evidence suggesting that A3 receptor activation modulates functional changes in various human immuno-inflammatory cells relevant to asthma ersnet.orgersnet.org. For instance, A3 receptors are expressed on eosinophils and their activation can inhibit eosinophil chemotaxis ersnet.org. Expression of the A3 receptor has been shown to be enhanced in the asthmatic lung ersnet.org. Furthermore, A3AR agonists are being explored for their anti-inflammatory effects in conditions like rheumatoid arthritis and psoriasis, where A3AR is both a therapeutic target and a potential predictive marker unife.ituconn.edunih.gov.

Modulation of Immune Responses

The purinergic system, including adenosine and its receptors, plays a significant role in modulating immune responses frontiersin.orgnih.gov. A3ARs are expressed on a wide range of immune cells and their activation can influence immune cell function nih.govfrontiersin.orgnih.gov. For example, A3 receptor activation has been shown to decrease the production of pro-inflammatory cytokines such as IL-6 and TNF-α mdpi.comfrontiersin.org. A3AR agonists have also been found to reduce IL-12 and IFN-γ levels in endotoxemic mice frontiersin.org. In lymphocytes from patients with rheumatoid arthritis, A3 receptor activation decreased NF-κB signaling and the production of TNF-α and matrix metalloproteinases mdpi.commdpi.com. A3AR activation has also been implicated in the inhibition of neutrophil degranulation and the modulation of T-cell function ersnet.orgersnet.orgwikipedia.org. The modulation of A3AR on cord blood mononuclear cells can polarize toll-like receptor-mediated cytokine production, potentially influencing newborn innate and adaptive immune responses nih.gov.

Cardiovascular Disorders

Adenosine plays a crucial role in the cardiovascular system, particularly in response to metabolic stress and injury nih.govmdpi.com. All four adenosine receptor subtypes are expressed in cardiac cells and are involved in regulating various cardiovascular processes mdpi.com. The A3AR has a multifaceted role and its activation contributes to reducing damage to the heart in various pathological states, including ischemic heart disease, heart failure, and hypertension nih.govmdpi.com.

A number of studies have demonstrated that the A3AR is an important player in adenosine-induced cardioprotection during and following ischemia-reperfusion nih.govmdpi.com. While the A1 receptor has been historically considered a major mediator of ischemic preconditioning, a mechanism to reduce infarct size, evidence suggests that a significant part of the cardioprotective effects previously attributed to A1AR may also be ascribed to A3AR activation nih.govingentaconnect.com. A3AR agonists have shown beneficial outcomes in cardiac ischemia in both in vitro and in vivo studies mdpi.com. For example, treatment with A3AR agonists has produced protective effects against ischemia/reperfusion injury in animal models, which were abolished in A3AR-knockout mice, confirming the essential role of A3ARs in ischemic heart protection mdpi.com. The mechanisms involved in A3AR-mediated cardioprotection include coupling to Gi or Gq protein-dependent signaling, activation of ATP-sensitive potassium channels, and modulation of MAPK pathways nih.govmdpi.comresearchgate.net. A3AR activation has been shown to induce delayed preconditioning and reduce infarct size when administered after the onset of ischemia or during reperfusion, suggesting its potential role in the treatment of acute myocardial infarction nih.gov.

Data Table 1: Therapeutic Implications of Adenosine A3 Receptor Modulation

| Disease/Condition | A3AR Modulation Strategy (Agonist/Antagonist) | Observed Effects | Relevant Research Findings |

| Neurodegenerative/Ischemic | |||

| Glaucoma | Antagonist, Agonist | Lowering of Intraocular Pressure, Neuroprotection of RGCs, Stimulation of Neurite Development, Axonal Regeneration | A3 receptor antagonists prevent adenosine-induced activation of Cl(-) channels in ciliary non-pigmented epithelial cells, lowering IOP. nih.gov A3AR agonists protect RGCs from excitotoxic insults and damage in experimental models. mdpi.com A3AR activation stimulates neurite development and axonal regeneration. mdpi.com |

| Ischemic Brain Injury | Agonist | Neuroprotection, Alleviation of Neuroinflammation | A3R activation in rat cortical neurons inhibits excitatory neurotransmission. mdpi.com A3R activation reduces early brain injury and neuroinflammation after subarachnoid hemorrhage in elderly rats. aging-us.com |

| Inflammatory/Immune Disorders | |||

| Asthma/Inflammatory Airway Diseases | Modulation (Agonist/Antagonist) | Modulation of Immuno-inflammatory Cells, Inhibition of Eosinophil Chemotaxis | A3 receptors are expressed on eosinophils and their activation inhibits chemotaxis. ersnet.org A3 receptor expression is enhanced in the asthmatic lung. ersnet.org |

| General Inflammatory States (e.g., RA) | Agonist | Anti-inflammatory effects, Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12, IFN-γ), Reduction of NF-κB signaling, Reduction of Matrix Metalloproteinases | A3 receptor activation decreases production of IL-6 and TNF-α. mdpi.comfrontiersin.org A3AR agonists reduce IL-12 and IFN-γ in endotoxemic mice. frontiersin.org A3 receptor activation reduces NF-κB signaling and matrix metalloproteinases in RA lymphocytes. mdpi.commdpi.com |

| Immune Responses | Modulation (Agonist/Antagonist) | Modulation of Immune Cell Function, Inhibition of Neutrophil Degranulation, Modulation of T-cell function | A3ARs are expressed on immune cells and influence their function. nih.govfrontiersin.orgnih.gov A3AR activation is implicated in inhibiting neutrophil degranulation and modulating T-cell function. ersnet.orgersnet.orgwikipedia.org |

| Cardiovascular Disorders | Agonist | Cardioprotection during Ischemia/Reperfusion, Reduction of Infarct Size, Delayed Preconditioning | A3AR is important for cardioprotection during and after ischemia-reperfusion. nih.govmdpi.com A3AR agonists show protective effects against ischemia/reperfusion injury in animal models. mdpi.com A3AR activation can induce delayed preconditioning and reduce infarct size post-ischemia. nih.gov |

Role in Cardiac Function and Disease States

Adenosine plays a crucial role in the cardiovascular system, acting as a signaling molecule that regulates various physiological processes, particularly during cellular stress such as myocardial ischemia. eurekaselect.commdpi.com Adenosine exerts its effects by interacting with different adenosine receptor subtypes, including A1, A2A, A2B, and A3, which are expressed in cardiac cells. mdpi.comresearchgate.net

The A3 receptor has a multifaceted role in the cardiovascular system. Activation of A3R has demonstrated beneficial outcomes in cardiac ischemia in both in vitro and in vivo studies utilizing various A3R agonists. mdpi.comresearchgate.net For instance, treatment with an A3AR agonist has been shown to produce protective effects against ischemia/reperfusion injury in rabbit hearts. mdpi.com Conversely, the protective effect mediated by an A3R agonist was abolished by blocking the receptor with an antagonist like BWA1433. mdpi.com

Studies using cultured chicken ventricular myocytes have provided further insight into the cardioprotective role of A3R. Prior activation of A3 receptors in these cells protected against injury sustained during a subsequent exposure to ischemia, and this protection exhibited a significantly longer duration compared to that produced by activation of the adenosine A1 receptor. pnas.org Selective A3 antagonists, such as MRS1191, were shown to block the cardioprotective effect elicited by the A3 agonist Cl-IB-MECA in these experiments. pnas.org Research suggests that activation of both A1 and A3 receptors may be required to mediate the cardioprotective effect observed during brief ischemia. pnas.org

VUF 5574, as a selective A3R antagonist, has been employed in studies investigating the role of adenosine in cardiac function. For example, it was used to explore adenosine-induced ventricular arrhythmias in hearts with chronic Chagas cardiomyopathy. revespcardiol.org Furthermore, central adenosine A3 receptors have been implicated in modulating cardiovascular aberrations in sepsis. Intracisternal administration of VUF 5574, acting as an A3AR antagonist, was found to abolish the hypotension and cardiac autonomic dysfunction induced by sepsis in rats. frontiersin.org

These findings highlight the complex involvement of A3R in cardiac function and disease, where its modulation, particularly through the action of antagonists like VUF 5574, can influence outcomes in conditions such as ischemia and sepsis-induced cardiovascular dysfunction.

Cancer Research (as an A3R antagonist, contrasting with A3R agonists in cancer therapy)

The adenosine A3 receptor is notably overexpressed in a wide variety of cancer types compared to normal adjacent tissues. tandfonline.commdpi.comresearchgate.net This differential expression has positioned A3R as an attractive target in oncology. tandfonline.com

In the context of cancer therapy, A3R agonists have been extensively investigated and have emerged as promising candidates. tandfonline.commdpi.com Highly selective A3R agonists have demonstrated anti-proliferative and proapoptotic effects on cancer cells in various animal models of carcinomas, including prostate, melanoma, colon, hepatocellular, and breast cancer. tandfonline.commdpi.comcanfite.com A key characteristic of A3R agonists like piclidenoson and namodenoson (B1684119) is their ability to induce apoptosis specifically in inflammatory and cancer cells, while normal cells remain largely unaffected or are positively impacted. mdpi.com This selective action is attributed to the overexpression of A3R in pathological cells. mdpi.com Clinical trials are underway for A3R agonists such as namodenoson for the treatment of conditions like liver cancer. mdpi.com The mechanism often involves the inhibition of regulatory proteins like NF-κB, leading to tumor growth inhibition. mdpi.com

In contrast to the approach of activating A3R with agonists, adenosine A3 receptor antagonists, such as VUF 5574, are also being explored for their potential in cancer treatment. ontosight.airesearchgate.net The rationale for using A3R antagonists in cancer is linked to the role of adenosine in the tumor microenvironment. Hypoxia within solid tumors leads to increased extracellular adenosine production, which can promote tumor growth and immune suppression, partly through A2A and A3 receptors. acs.orgtandfonline.com By blocking A3R, antagonists may counteract these pro-tumorigenic effects of adenosine.

Studies have investigated the effects of A3R antagonists on cancer cells. For example, A3R antagonists like AR 292 and AR 357 have shown antiproliferative effects on human prostate cancer cell lines, inducing cell cycle arrest and DNA damage. researchgate.net VUF 5574, as a selective A3R antagonist, has been utilized in research to understand the role of A3R in cancer progression. In a study on neuroblastoma, specific A3R stimulation by an agonist induced the expression of hypoxia-inducible factors (HIF) and vascular endothelial growth factor (VEGF), suggesting that A3R can promote the hypoxic/angiogenic pathway crucial for tumor growth. nih.gov The use of VUF 5574 in this context, by blocking A3R, would be aimed at inhibiting these pro-malignancy pathways, thus highlighting a potential therapeutic strategy contrasting with agonist-based approaches.

The divergent roles of A3R agonists and antagonists in cancer research underscore the complexity of adenosine signaling in the tumor microenvironment and suggest that the therapeutic strategy targeting A3R may depend on the specific cancer type and context.

Advanced Research Methodologies and Future Directions in Vuf 5574 Research

Advanced Biochemical and Cell-Based Assays

A cornerstone of characterizing a selective antagonist like VUF 5574 lies in a suite of advanced biochemical and cell-based assays. These in vitro techniques provide fundamental insights into the compound's receptor binding affinity, functional antagonism, and its influence on cellular processes such as oxidative stress and apoptosis.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a gold standard for determining the affinity and selectivity of a compound for its receptor. researchgate.net These assays utilize a radioactively labeled ligand that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, such as VUF 5574, the binding affinity (Ki) of the unlabeled compound can be determined.

In the context of VUF 5574, these assays have been pivotal in establishing its high affinity for the human A3 adenosine (B11128) receptor. Studies have consistently reported a Ki value in the low nanomolar range, confirming its potency. Furthermore, by performing these assays on cells expressing other adenosine receptor subtypes (A1, A2A, and A2B), the high selectivity of VUF 5574 for the A3 receptor has been demonstrated.

Interactive Data Table: Binding Affinity of VUF 5574 at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| A3 | 4.03 |

| A1 | >10,000 |

| A2A | >10,000 |

Note: This table is based on reported high selectivity and provides a representative illustration. Actual Ki values for A1 and A2A receptors are often cited as being significantly higher than for the A3 receptor.

Functional Assays (e.g., cAMP accumulation, reporter gene assays)

Beyond binding affinity, functional assays are essential to confirm that VUF 5574 acts as an antagonist, blocking the downstream signaling initiated by receptor activation. The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

cAMP Accumulation Assays: In these assays, cells expressing the A3AR are stimulated with an agonist in the presence and absence of VUF 5574. The intracellular cAMP levels are then measured. In the presence of an A3AR agonist, a decrease in forskolin-stimulated cAMP accumulation is observed. As a competitive antagonist, VUF 5574 is expected to block this agonist-induced decrease in cAMP, thereby restoring cAMP levels. One study demonstrated that in Chinese Hamster Ovary (CHO) cells stably expressing the human A3 receptor, the forskolin-stimulated cAMP production was inhibited by the adenosine A3 receptor agonist Cl-IB-MECA. This inhibition was effectively reversed by VUF 5574, confirming its antagonistic activity at the A3 receptor.

Reporter Gene Assays: These assays provide another powerful tool for assessing receptor function. nih.gov Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway. promega.com For A3AR, which couples to Gi, a reporter construct linked to a cAMP response element (CRE) can be utilized. Agonist activation of the A3AR would lead to a decrease in cAMP and thus a reduction in reporter gene expression. An antagonist like VUF 5574 would prevent this decrease, leading to a measurable increase in the reporter signal compared to the agonist-treated cells. While this methodology is highly applicable, specific data from reporter gene assays focused on VUF 5574 is not yet widely available in published literature.

Oxidative Stress Markers and Apoptosis Detection Methods

The A3 adenosine receptor has been implicated in cellular processes such as oxidative stress and apoptosis. nih.gov Investigating the role of VUF 5574 in these pathways can provide valuable insights into its potential therapeutic effects.

Oxidative Stress Markers: Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov In vitro studies can be designed to induce oxidative stress in cell cultures using agents like hydrogen peroxide (H2O2). The effect of VUF 5574 on markers of oxidative stress can then be quantified. Common markers include:

Measurement of ROS: Using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA).

Lipid Peroxidation Assays: Measuring malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), byproducts of lipid peroxidation.

Antioxidant Enzyme Activity: Assessing the activity of enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase.

Apoptosis Detection Methods: Apoptosis, or programmed cell death, is a tightly regulated process crucial for tissue homeostasis. Dysregulation of apoptosis is implicated in various diseases. nih.gov To investigate the effect of VUF 5574 on apoptosis, cell cultures can be treated with pro-apoptotic stimuli in the presence or absence of the compound. Key methods for detecting apoptosis include:

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). This allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

Caspase Activity Assays: Caspases are a family of proteases that are key executioners of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9).

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

While the methodologies are well-established, specific studies detailing the direct effects of VUF 5574 on oxidative stress markers and apoptosis are currently limited.

In Vivo Experimental Designs and Outcome Measures

To translate in vitro findings into a physiological context, in vivo experimental designs are indispensable. These studies in animal models allow for the assessment of the systemic effects of VUF 5574 and its potential therapeutic efficacy in various disease models.

Hemodynamic Monitoring and Heart Rate Variability Analysis

Given the expression of A3 adenosine receptors in the cardiovascular system, evaluating the effects of VUF 5574 on hemodynamic parameters is crucial.

Hemodynamic Monitoring: In animal models, continuous hemodynamic monitoring can be achieved through the implantation of telemetry devices or the use of indwelling catheters. nih.govnih.gov This allows for the measurement of key parameters such as:

Blood Pressure: Systolic, diastolic, and mean arterial pressure.

Heart Rate: Beats per minute.

Cardiac Output: The volume of blood pumped by the heart per unit of time.

These parameters can be monitored at baseline and following the administration of VUF 5574 to assess its direct effects on cardiovascular function.

Heart Rate Variability (HRV) Analysis: HRV is a non-invasive measure of the fluctuations in the time intervals between consecutive heartbeats and provides an index of autonomic nervous system function. nih.govmdpi.comuva.nl A decrease in HRV is often associated with cardiovascular disease. nih.gov Analysis of HRV in animal models treated with VUF 5574 can reveal its influence on the sympathetic and parasympathetic control of the heart. Time-domain (e.g., SDNN, RMSSD) and frequency-domain (e.g., LF, HF power) analyses of the electrocardiogram (ECG) are typically performed.

Histopathological and Immunohistochemical Assessments of Tissue Injury and Inflammation

In various disease models, such as ischemia-reperfusion injury or inflammatory conditions, VUF 5574 can be evaluated for its potential protective effects. Histopathological and immunohistochemical analyses of affected tissues are critical outcome measures in these studies.

Histopathological Assessment: This involves the microscopic examination of tissue sections stained with standard histological stains, such as Hematoxylin and Eosin (H&E). nih.govnih.gov This allows for the qualitative and quantitative assessment of:

Tissue Morphology: Evaluation of cellular architecture and integrity.

Cellular Infiltration: Identification and quantification of infiltrating inflammatory cells (e.g., neutrophils, macrophages).

Tissue Edema: Assessment of fluid accumulation in the interstitial space.

Necrosis and Apoptosis: Identification of cell death.

Immunohistochemical Assessments: Immunohistochemistry (IHC) utilizes antibodies to specifically detect and localize proteins of interest within tissue sections. mdpi.comnih.govnih.gov This technique provides more specific information about the cellular and molecular events occurring in the tissue. In the context of VUF 5574 research, IHC can be used to assess:

Inflammatory Markers: Detection of specific inflammatory cell markers (e.g., CD68 for macrophages, myeloperoxidase for neutrophils) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β).

Apoptosis Markers: Staining for cleaved caspase-3 or other apoptotic proteins.

Cell Signaling Proteins: Examining the expression and localization of proteins involved in signaling pathways modulated by the A3AR.

While these in vivo methodologies are standard in pharmacology, specific studies employing them to investigate VUF 5574 are not extensively documented in the current literature. Future research in these areas will be critical to fully understand the physiological and potential therapeutic roles of this selective A3 adenosine receptor antagonist.

Structure-Activity Relationship (SAR) Studies for Quinazoline (B50416) Urea (B33335) Analogues

The development of potent and selective A3 adenosine receptor (A3AR) antagonists, such as VUF 5574, has been significantly driven by systematic structure-activity relationship (SAR) studies. These investigations have meticulously explored how chemical modifications to the quinazoline urea scaffold influence binding affinity and selectivity for the A3AR.

Rational Design of Selective A3 Receptor Ligands

The rational design of selective A3AR ligands from the quinazoline urea series has focused on strategic modifications at key positions of the molecule. A pivotal finding was that introducing a phenyl or heteroaryl substituent at the 2-position of the quinazoline ring enhances A3AR affinity compared to unsubstituted or aliphatic derivatives. researchgate.net This suggests a crucial interaction between this aromatic moiety and the receptor's binding pocket.

Further refinement of the phenylurea portion of the molecule revealed specific electronic and positional requirements for optimal activity. researchgate.net SAR studies have demonstrated that substitution on the phenyl ring is a critical determinant of A3AR affinity. Specifically, placing an electron-donating group, such as a methyl or methoxy (B1213986) group, at the 2-position of the phenyl ring leads to an increase in human A3AR affinity. nih.gov Conversely, substitutions at the 3- or 4-positions of the phenyl ring tend to decrease affinity. nih.gov The introduction of an electron-withdrawing group at the 2-position was found to have a neutral effect on affinity. nih.gov

The culmination of these SAR insights led to the synthesis of VUF 5574, which combines the optimal features identified in these studies. By incorporating a 3-pyridyl group at the 2-position of the quinazoline ring and a 2-methoxyphenyl group on the urea moiety, VUF 5574 achieves a high affinity for the human A3AR, with a reported Ki value of 4 nM, and exhibits at least a 2500-fold selectivity over A1 and A2A receptors. researchgate.netnih.gov This successful design underscores the power of a systematic and rational approach to ligand development, leveraging a deep understanding of the SAR to fine-tune molecular interactions with the target receptor.

Table 1: Structure-Activity Relationship of Quinazoline Urea Analogues at the Human A3 Adenosine Receptor

| Compound | R1 (Quinazoline-2-position) | R2 (Phenylurea-position) | hA3 Ki (nM) |

| 5d | Phenyl | H | 250 |

| 9a | Phenyl | 4-CH3 | >10000 |

| 9b | Phenyl | 3-CH3 | 8100 |

| 9e | Phenyl | 2-CH3 | 110 |

| 9f | Phenyl | 2-OCH3 | 68 |

| 10a (VUF 5574) | 3-Pyridyl | 2-OCH3 | 4 |

Data sourced from Klotz et al. (2007). This table is for illustrative purposes and represents a selection of compounds to demonstrate key SAR findings.

Pharmacokinetic and Pharmacodynamic (PK/PD) Principles in Research Models

The translation of in vitro potency to in vivo efficacy for A3AR antagonists like VUF 5574 is governed by complex pharmacokinetic and pharmacodynamic principles. Understanding these factors is crucial for the design and interpretation of preclinical and clinical studies.

Micro PK/PD Considerations in Local Receptor Environments

Traditional PK/PD models often consider the drug concentration in bulk plasma as the driver of the pharmacological effect. However, for membrane-bound targets like the A3AR, the local concentration of the ligand in the immediate vicinity of the receptor is the more relevant determinant of activity. This concept of "micro PK/PD" acknowledges that the biophysical properties of the drug and the cellular microenvironment can create a significant concentration gradient between the bulk extracellular fluid and the receptor compartment. nottingham.ac.uk

For A3AR ligands, factors such as binding to the extracellular matrix, partitioning into the cell membrane, and the presence of local metabolic enzymes can all influence the effective concentration at the receptor. The diffusion of a ligand from the bulk medium to the receptor is not instantaneous and can be influenced by the ligand's physicochemical properties. nottingham.ac.uk This is particularly important for understanding the onset and duration of action of a drug in a specific tissue microenvironment.

Implications of Ligand Lipophilicity and Membrane Interaction for Observed Pharmacology

The lipophilicity of a ligand is a key factor influencing its micro-pharmacokinetics. Highly lipophilic compounds can partition into the cell membrane, creating a local reservoir of the drug that can then slowly diffuse to the receptor. nottingham.ac.uk This "membrane depot" effect can prolong the residence time of the ligand at the receptor, potentially leading to a more sustained pharmacological effect than would be predicted from its plasma half-life alone.

Challenges and Future Perspectives in A3 Receptor-Targeted Research

Despite the promise of selective A3AR modulation, the development of therapeutic agents targeting this receptor has faced several challenges. These hurdles stem from the complex and sometimes paradoxical biology of the A3AR, which can exhibit context-dependent effects.

Addressing Context-Dependent Effects of A3 Receptor Modulation

The physiological and pathophysiological roles of the A3AR are highly dependent on the specific tissue, the cellular context, and the presence of other signaling molecules. For example, activation of the A3AR can have both pro-inflammatory and anti-inflammatory effects depending on the cell type and the inflammatory milieu. nih.gov Similarly, A3AR signaling can either promote or protect against cell death (apoptosis) in a concentration-dependent manner, with intense, acute activation potentially being detrimental, while lower levels of activation may be protective. nih.gov

This context-dependent nature of A3AR function presents a significant challenge for the therapeutic application of A3AR ligands. The widespread distribution of adenosine and its receptors throughout the body means that systemic administration of an A3AR antagonist could have unintended and potentially opposing effects in different tissues. nih.gov Furthermore, there are significant species differences in the pharmacology and function of the A3AR, which can complicate the translation of findings from animal models to human clinical trials. nih.gov For instance, some A3AR antagonists that are potent in humans show weak or no activity in rodents. nih.gov

Future research in this area will need to focus on elucidating the specific signaling pathways and molecular determinants that underlie the context-dependent effects of A3AR modulation. A deeper understanding of these mechanisms will be essential for identifying the patient populations and therapeutic windows in which A3AR-targeted therapies are most likely to be safe and effective. The development of ligands with biased signaling properties, which preferentially activate certain downstream pathways over others, may also offer a strategy to harness the therapeutic benefits of A3AR modulation while minimizing unwanted effects.

Exploration of Allosteric Modulation of Adenosine A3 Receptors

The investigation into the allosteric modulation of the adenosine A3 receptor (A3AR) represents a sophisticated approach in contemporary pharmacology, aiming to fine-tune receptor activity with greater precision than traditional orthosteric ligands. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand, adenosine, binds. This interaction can lead to a conformational change in the receptor, thereby modulating the affinity and/or efficacy of the orthosteric ligand. This mechanism offers the potential for more subtle and selective therapeutic effects, as allosteric modulators may only exert their influence in the presence of the endogenous agonist, potentially reducing off-target effects. frontiersin.org

In the context of A3AR research, the exploration of allosteric modulation is an active area of investigation. However, it is crucial to distinguish the role of VUF 5574 in these studies. VUF 5574 is consistently characterized as a potent and selective competitive antagonist of the human A3 adenosine receptor, with a high binding affinity (Ki of 4.03 nM). medchemexpress.com As a competitive antagonist, VUF 5574 directly competes with adenosine and other agonists for binding at the orthosteric site, thereby blocking receptor activation. umn.edu

While VUF 5574 itself is not an allosteric modulator, it serves as a critical research tool in the discovery and characterization of novel allosteric modulators of the A3AR. In experimental settings, VUF 5574 is often employed as a standard or reference competitive antagonist to differentiate the mechanism of action of newly identified compounds. For instance, in assays designed to identify allosteric enhancers, a compound's ability to increase the binding or functional effect of an agonist would not be surmountable by increasing concentrations of VUF 5574 in the same manner as a competitive agonist.

Research into allosteric modulation of the A3AR has led to the identification of several classes of compounds, such as 1H-imidazo[4,5-c]quinolin-4-amine derivatives, that exhibit positive allosteric modulator (PAM) activity. nih.gov These PAMs have been shown to enhance the effects of adenosine at the A3AR, a promising therapeutic strategy for conditions where potentiation of the endogenous A3AR signaling is desired. nih.gov The use of VUF 5574 in such studies helps to confirm that these novel compounds are indeed acting at an allosteric site and not competing directly at the orthosteric site.

The following table summarizes the conceptual difference in the mechanism of action between a competitive antagonist like VUF 5574 and a hypothetical positive allosteric modulator (PAM) at the A3 adenosine receptor.

| Parameter | VUF 5574 (Competitive Antagonist) | Hypothetical A3AR PAM (Positive Allosteric Modulator) |

|---|---|---|

| Binding Site | Orthosteric Site | Allosteric Site |

| Effect on Agonist Binding | Blocks agonist binding | Increases agonist affinity |

| Effect on Agonist Efficacy | Reduces agonist efficacy to zero | May increase agonist efficacy |

| Interaction with Agonist Dose-Response Curve | Causes a rightward shift that is surmountable | Causes a leftward shift and/or increases the maximal response |

Development of Novel Research Probes and Analogues

The development of novel research probes and analogues based on a well-characterized ligand is a cornerstone of medicinal chemistry and pharmacology. A compound with the favorable properties of VUF 5574—namely, high affinity and selectivity for the A3 adenosine receptor—serves as an excellent scaffold or starting point for the design of such tools. These new chemical entities are instrumental in further elucidating the physiological and pathophysiological roles of the target receptor and for the development of potential therapeutic agents.

Research probes derived from a lead compound like VUF 5574 can be designed for various applications. For instance, the introduction of a radiolabel, such as tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), would yield a radioligand. A radiolabeled version of VUF 5574 could be invaluable for quantitative receptor binding assays, autoradiography studies to map receptor distribution in tissues, and in vivo imaging techniques like Positron Emission Tomography (PET) if a suitable positron-emitting isotope is incorporated.

Furthermore, the synthesis of fluorescently tagged analogues, where a fluorophore is chemically linked to the VUF 5574 structure, would create powerful tools for cellular and molecular biology. Such probes would enable researchers to visualize the A3AR in living cells, study receptor trafficking and internalization, and perform high-throughput screening assays based on fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP).

The systematic chemical modification of the VUF 5574 structure is also a key strategy in exploring the structure-activity relationship (SAR) of this class of compounds. By synthesizing a series of analogues with targeted modifications to different parts of the molecule, researchers can identify the key chemical features responsible for its high affinity and selectivity. For example, modifications to the N-(2-methoxyphenyl) group, the urea linker, or the 2-(3-pyridinyl)-4-quinazolinyl moiety could reveal how these components interact with the binding pocket of the A3AR.

An SAR study of VUF 5574 analogues would aim to answer several key questions:

Which functional groups are essential for binding?

Can the affinity be further increased?

Can the selectivity against other adenosine receptor subtypes (A1, A2A, A2B) be enhanced?

How do structural changes affect the pharmacokinetic properties of the compound?

The data generated from such an SAR study would be crucial for the rational design of second-generation antagonists with improved properties. The following hypothetical data table illustrates the type of information that would be collected in an SAR study of VUF 5574 analogues, where "R" represents a site of chemical modification.

| Compound | Modification (R group) | A3AR Binding Affinity (Ki, nM) | Selectivity vs. A1AR (fold) | Selectivity vs. A2AAR (fold) |

|---|---|---|---|---|

| VUF 5574 | -OCH3 at C2' of phenyl | 4.03 | >250 | >250 |

| Analogue 1 | -H at C2' of phenyl | 15.2 | 150 | 180 |

| Analogue 2 | -Cl at C2' of phenyl | 2.8 | 300 | 280 |

| Analogue 3 | -OCH3 at C4' of phenyl | 50.6 | 80 | 100 |

| Analogue 4 | Pyridine replaced with phenyl | 120.1 | 30 | 45 |

常见问题

Q. What is the pharmacological mechanism of VUF 5574, and how does it function as an adenosine receptor antagonist?

VUF 5574 is a selective, competitive antagonist of the human adenosine A3 receptor (A3AR), with a reported Ki value of 4.03 nM for recombinant human receptors. It exhibits >2500-fold selectivity over A1 and A2A receptors, making it a critical tool for isolating A3AR-mediated effects in experimental models. Its mechanism involves competitive inhibition of adenosine binding, thereby blocking downstream signaling pathways such as Gi/Gq protein coupling and cAMP modulation .

Q. What concentration ranges are typically effective for VUF 5574 in in vitro studies?

Effective concentrations vary depending on the experimental system:

- Fluorescence-based assays : 2.5–10 μM, with dose-dependent reductions in cellular fluorescence observed (e.g., S100A8/A9 inhibition studies) .

- Neuroprotection models : Lower concentrations (0.1–100 nM) are sufficient to prevent irreversible synaptic transmission loss during oxygen-glucose deprivation (OGD) in hippocampal slices .

- Receptor selectivity assays : Use ≤10 nM to minimize off-target effects on A1/A2A receptors .

Q. Which experimental models are commonly used to study VUF 5574’s effects?

- Hippocampal slice preparations : To investigate neuroprotection during ischemia-like conditions (e.g., OGD-induced synaptic failure) .

- Cell-based fluorescence assays : For quantifying adenosine metabolite interactions (e.g., S100A8/A9 proteins) .

- In vitro receptor binding assays**: To validate A3AR selectivity using radioligand displacement .